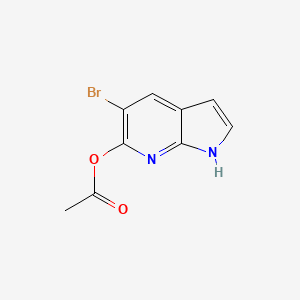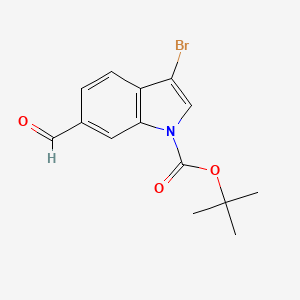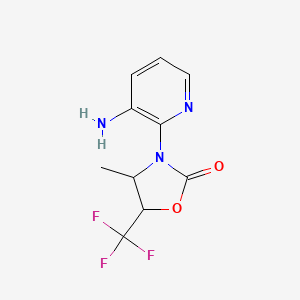
3-(3-Aminopyridin-2-yl)-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one
説明
Trifluoromethylpyridines (TFMP) and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of TFMP derivatives involves various methods . For instance, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a TFMP derivative, is used as a chemical intermediate for the synthesis of several crop-protection products .
Physical And Chemical Properties Analysis
The physical and chemical properties of TFMP derivatives are influenced by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
科学的研究の応用
Synthetic Chemistry and Reactivity
Oxazolidin-2-ones, including compounds with structures similar to the one mentioned, are involved in a wide range of chemical reactions, showcasing their versatility in synthetic organic chemistry. For instance, the reaction of amidines with 5-methylene-1,3-dioxolan-2-ones leads to various products, depending on the structure of the initial amidine and reaction conditions. This demonstrates the reactivity of oxazolidin-2-ones in forming derivatives that could have further applications in synthesis and drug development (Bogolyubov et al., 2004).
Medicinal Chemistry
In medicinal chemistry, oxazolidin-2-ones have been identified as potent antibacterial agents. For example, a novel oxazolidinone agent, MRX-I, has shown high activity against Gram-positive pathogens, with a markedly reduced potential for myelosuppression and monoamine oxidase inhibition, which are common adverse effects associated with this class of compounds (Gordeev & Yuan, 2014).
Molecular Interactions and Structural Analysis
The study of weak C-H···O and C-H···π hydrogen bonds and π-π stacking interactions in oxazolidinecarbohydrazides provides insights into the structural aspects of oxazolidin-2-ones. These interactions are crucial for understanding the molecular conformation and stabilization mechanisms, which can be essential for designing drugs with specific binding properties (Nogueira et al., 2015).
Enzymatic Synthesis and Kinetic Modeling
The enzymatic synthesis of oxazolidin-2-ones using 2-aminoalochol and dimethyl carbonate explores a novel pathway for creating these compounds. This approach not only opens avenues for more sustainable synthesis methods but also provides a deeper understanding of the reaction mechanisms and kinetics involved in producing oxazolidin-2-ones (Yadav & Pawar, 2014).
Antimicrobial Activity
The synthesis of triazole-oxazolidinones via a one-pot reaction and their evaluation for antimicrobial activity highlights the potential of oxazolidin-2-ones as bioactive scaffolds. This research suggests that certain oxazolidin-2-one derivatives have promising antibacterial properties, with some compounds showing significant activity against specific bacterial strains (Demaray et al., 2008).
将来の方向性
特性
IUPAC Name |
3-(3-aminopyridin-2-yl)-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3O2/c1-5-7(10(11,12)13)18-9(17)16(5)8-6(14)3-2-4-15-8/h2-5,7H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAIMYWRLFFWSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(=O)N1C2=C(C=CC=N2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Aminopyridin-2-yl)-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



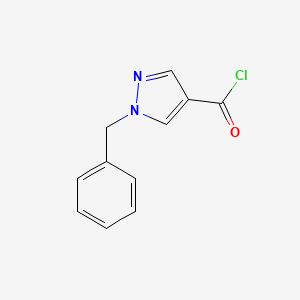
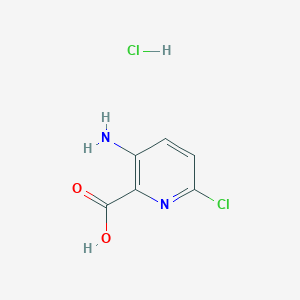
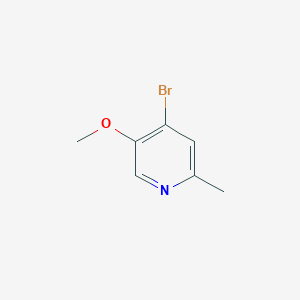
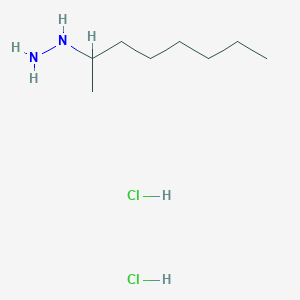
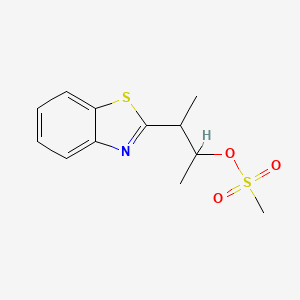
![1-{2-Bromo-5-methyl-[1,2,4]triazolo[3,2-b][1,3]oxazol-6-yl}ethan-1-one](/img/structure/B1377726.png)
![6-Bromo-8-hydrazinylimidazo[1,2-a]pyrazine](/img/structure/B1377727.png)
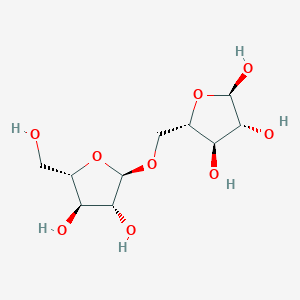
amine hydrochloride](/img/structure/B1377732.png)
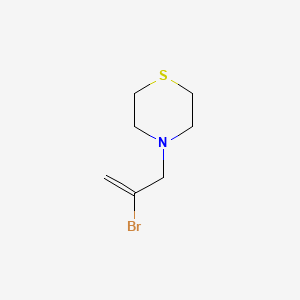
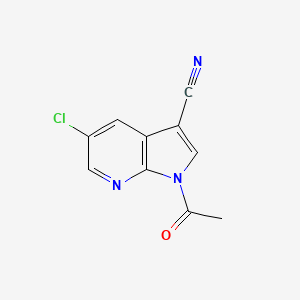
![1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone](/img/structure/B1377735.png)
